![molecular formula C7H11NO3 B2992115 1-Acetamidocyclobutane-1-carboxylic acid CAS No. 98431-83-5](/img/structure/B2992115.png)
1-Acetamidocyclobutane-1-carboxylic acid
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Overview
Description
1-Acetamidocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 98431-83-5 . It has a molecular weight of 157.17 and its IUPAC name is 1-(acetylamino)cyclobutanecarboxylic acid . It is in powder form .
Molecular Structure Analysis
The InChI code for 1-Acetamidocyclobutane-1-carboxylic acid is 1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) . This indicates that the compound has 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Organic Chemistry
In organic chemistry, it serves as a building block for constructing complex molecules, particularly those that require a cyclobutane structure due to its stability and unique reactivity .
Material Science
The compound finds applications in material science, where it can be used to synthesize new materials with potential uses in various industries .
Agrichemicals
It is also used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that help in crop protection .
Advanced Materials
The cyclobutane ring present in this compound provides a framework for developing advanced materials with desired properties for specific applications .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reagent in various analytical methods to determine the presence or concentration of other substances .
Safety and Hazards
The safety information for 1-Acetamidocyclobutane-1-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 1-Acetamidocyclobutane-1-carboxylic acid is the ACC synthase (ACS) enzyme . ACS is a key enzyme in the biosynthesis of the plant hormone ethylene . It plays a crucial role in various plant growth and developmental processes, including germination, leaf and flower senescence, and abscission, fruit ripening, and responses to a wide variety of stresses .
Mode of Action
1-Acetamidocyclobutane-1-carboxylic acid interacts with its target, the ACC synthase, by serving as a substrate for the enzyme . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
The compound is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered in a variety of ways, potentially influencing its bioavailability.
Result of Action
The result of the action of 1-Acetamidocyclobutane-1-carboxylic acid is the production of ethylene , a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to a wide variety of stresses .
properties
IUPAC Name |
1-acetamidocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZPXWBRHBULJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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